Cas no 18212-62-9 (4-Methyl-1,2,3-thiadiazole)

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a methyl group at the 4-position. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its thiadiazole core contributes to electron-rich properties, facilitating diverse chemical transformations such as nucleophilic substitutions and cycloadditions. The compound is also utilized as a building block for more complex heterocyclic systems. Its well-defined chemical behavior and compatibility with various reaction conditions enhance its utility in research and industrial applications. Proper handling and storage are recommended due to its potential sensitivity.
4-Methyl-1,2,3-thiadiazole structure
4-Methyl-1,2,3-thiadiazole structure
Product Name:4-Methyl-1,2,3-thiadiazole
CAS No:18212-62-9
MF:C3H4N2S
MW:100.142258644104
MDL:MFCD06411534
CID:907009
PubChem ID:355841
Update Time:2025-10-28

4-Methyl-1,2,3-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 4-methylthiadiazole
    • 4-Methyl-1,2,3-thiadiazol
    • 4-Methyl-1,2,3-thiadiazole
    • methyl-thiadiazole
    • SCHEMBL156583
    • MFCD06411534
    • NSC-610455
    • EN300-126995
    • 1,2,3-Thiadiazole, 4-methyl-
    • methylthiadiazole
    • CS-10903
    • DTXSID50326702
    • G19233
    • DB-011013
    • AKOS006283489
    • W-206299
    • 18212-62-9
    • NSC610455
    • 4-Methyl-1,2,3-thiadiazole
    • MDL: MFCD06411534
    • Inchi: 1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3
    • InChI Key: OFFFOVCCGHKJES-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=N1

Computed Properties

  • Exact Mass: 100.01000
  • Monoisotopic Mass: 100.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.226
  • Boiling Point: 138.5°C at 760 mmHg
  • Flash Point: 43°C
  • Refractive Index: 1.54
  • PSA: 54.02000
  • LogP: 0.84650

4-Methyl-1,2,3-thiadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Methyl-1,2,3-thiadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:18212-62-9)4-Methyl-1,2,3-thiadiazole
Order Number:A1141089
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:51
Price ($):755.0
Email:sales@amadischem.com

4-Methyl-1,2,3-thiadiazole Related Literature

Additional information on 4-Methyl-1,2,3-thiadiazole

Introduction to 4-Methyl-1,2,3-thiadiazole (CAS No. 18212-62-9)

4-Methyl-1,2,3-thiadiazole, identified by the Chemical Abstracts Service Number (CAS No.) 18212-62-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the thiadiazole class, which is characterized by a six-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a methyl group at the 4-position introduces additional functional diversity, making it a valuable scaffold for medicinal chemistry investigations.

The structural motif of 4-Methyl-1,2,3-thiadiazole imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets. The thiadiazole core is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. These characteristics have positioned 4-Methyl-1,2,3-thiadiazole as a promising candidate for further exploration in drug discovery programs.

In recent years, there has been growing interest in developing novel derivatives of thiadiazole-based compounds due to their demonstrated efficacy in preclinical studies. Researchers have been particularly focused on modulating the substituents around the thiadiazole ring to optimize potency and selectivity. The methyl group in 4-Methyl-1,2,3-thiadiazole serves as a key structural feature that can be further functionalized to enhance its pharmacological profile.

One of the most compelling aspects of 4-Methyl-1,2,3-thiadiazole is its potential application in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have shown that thiadiazole derivatives can interact with enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes. The methyl substitution at the 4-position may influence binding affinity and metabolic stability, making it an attractive moiety for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled more efficient screening of thiadiazole derivatives like 4-Methyl-1,2,3-thiadiazole for their biological activity. Molecular docking simulations and virtual screening techniques have been employed to identify lead compounds with high binding affinity to therapeutic targets. These computational approaches have accelerated the drug discovery process by reducing the need for extensive experimental trials.

The synthesis of 4-Methyl-1,2,3-thiadiazole involves multi-step organic reactions that typically begin with readily available precursors. The introduction of the thiadiazole ring is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources. The subsequent methylation at the 4-position can be performed using alkylating agents under controlled conditions to ensure regioselectivity. Advances in synthetic methodologies have improved the efficiency and scalability of producing this compound for research purposes.

In addition to its pharmaceutical applications, 4-Methyl-1,2,3-thiadiazole has shown promise in materials science due to its ability to form coordination complexes with metal ions. These metal complexes exhibit unique optical and electronic properties that make them useful in applications such as luminescent materials and catalysts. The versatility of thiadiazole derivatives continues to inspire innovation across multiple scientific disciplines.

The safety profile of 4-Methyl-1,2,3-thiadiazole is another critical consideration in its development as a potential therapeutic agent. Preliminary toxicology studies have been conducted to assess its acute and chronic effects on living organisms. These studies aim to identify any potential hazards associated with exposure to this compound while ensuring its safe use in laboratory settings and future clinical trials.

As research into 4-Methyl-1,2,3-thiadiazole progresses, collaboration between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into tangible therapeutic benefits. The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, biochemistry, and computational biology—will drive the discovery of novel derivatives with enhanced pharmacological properties.

In conclusion,4-Methyl-1,2,3-thiadiazole (CAS No. 18212-62-9) represents a structurally intriguing compound with significant potential in pharmaceutical development。 Its unique chemical properties make it a valuable scaffold for designing new drugs targeting various diseases。 Ongoing research efforts are expected to yield more insights into its biological activities, synthetic pathways, and industrial applications, further solidifying its role as a key compound in modern chemical biology。

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(CAS:18212-62-9)4-Methyl-1,2,3-thiadiazole
A1141089
Purity:99%
Quantity:5g
Price ($):755.0
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